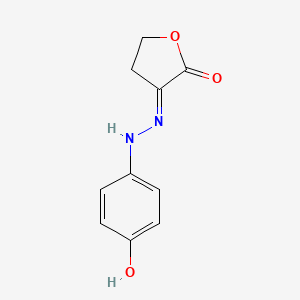

Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone)

Description

Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is a hydrazone derivative featuring a dihydrofuran-2,3-dione core substituted with a 4-hydroxyphenyl group via a hydrazone linkage. This compound is structurally characterized by its five-membered lactone ring (dihydrofuran-2,3-dione) and the aromatic phenolic hydrazone moiety. The 4-hydroxyphenyl group is a recurring motif in bioactive molecules, often enhancing solubility and target interactions through hydrogen bonding .

Properties

CAS No. |

93803-49-7 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(3E)-3-[(4-hydroxyphenyl)hydrazinylidene]oxolan-2-one |

InChI |

InChI=1S/C10H10N2O3/c13-8-3-1-7(2-4-8)11-12-9-5-6-15-10(9)14/h1-4,11,13H,5-6H2/b12-9+ |

InChI Key |

JJBRPKOCBITOQD-FMIVXFBMSA-N |

Isomeric SMILES |

C\1COC(=O)/C1=N/NC2=CC=C(C=C2)O |

Canonical SMILES |

C1COC(=O)C1=NNC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Isomerization of 2,5-Dihydrofurans

A well-documented approach involves the catalytic isomerization of 2,5-dihydrofurans to 2,3-dihydrofurans, which can be further oxidized to the 2,3-dione form. This process typically uses supported palladium or platinum catalysts in the presence of selectivity-enhancing additives such as aldehydes (alkanals or alkenals with 2-5 carbon atoms) or epoxides (1,2-epoxyalkanes with 2-5 carbon atoms) under elevated temperatures. The presence of carbon monoxide can further increase selectivity, often exceeding 95 mole percent under optimized conditions.

| Parameter | Details |

|---|---|

| Catalyst | Supported Pd or Pt catalysts |

| Additives | Aldehydes (e.g., acetaldehyde, propionaldehyde), epoxides (e.g., ethylene oxide) |

| Temperature | Elevated temperatures (not specified exactly, typically 80-150 °C range) |

| Selectivity | >85% typically, >95% with CO presence |

| Reaction type | Catalytic isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran |

This method is advantageous for producing 2,3-dihydrofuran intermediates that can be converted into various derivatives, including the 2,3-dione structure required for hydrazone formation.

Dehydration of 2-Hydroxytetrahydrofuran

Another route to dihydrofuran derivatives involves dehydration of 2-hydroxytetrahydrofuran using specific catalysts such as alkali or alkaline earth metal pyrosulfates, phosphates, phosphorous pentoxide, or metal oxides (Al2O3, Mo2O3, W2O3). The dehydration is conducted at temperatures ranging from 130 °C to 500 °C, converting 2-hydroxytetrahydrofuran to 2,3-dihydrofuran, which can be further oxidized to the 2,3-dione.

| Catalyst Class | Examples |

|---|---|

| Pyrosulfates | 1A and 2A metals pyrosulfates |

| Phosphates | Various metal phosphates |

| Metal oxides | Al2O3, Mo2O3, W2O3 |

| Temperature Range | 130–500 °C |

| Reaction Type | Dehydration of 2-hydroxytetrahydrofuran to 2,3-dihydrofuran |

This method is selective and scalable, providing a route to the dihydrofuran core under controlled catalytic conditions.

Formation of the Hydrazone: Coupling with 4-Hydroxyphenylhydrazine

The key step to obtain Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is the condensation of the dihydrofuran-2,3-dione with 4-hydroxyphenylhydrazine. This hydrazone formation typically proceeds via nucleophilic attack of the hydrazine on the carbonyl groups of the dione, followed by dehydration to form the hydrazone linkage.

Reaction Conditions

- Solvent: Commonly ethanol or other polar solvents to facilitate solubility and reaction kinetics.

- Temperature: Mild heating (room temperature to reflux) to promote condensation.

- Catalysts: Acidic catalysts (e.g., trifluoroacetic acid) may be used to accelerate hydrazone formation.

- Stoichiometry: Equimolar or slight excess of 4-hydroxyphenylhydrazine to ensure complete conversion.

This reaction is generally straightforward and yields the hydrazone product with high purity after standard purification techniques such as recrystallization or chromatography.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1. Preparation of dihydrofuran-2,3-dione core | Catalytic isomerization of 2,5-dihydrofuran | Supported Pd or Pt catalyst, aldehydes/epoxides | Elevated temperature, CO optional | High selectivity to 2,3-dihydrofuran |

| 1. Alternative core synthesis | Dehydration of 2-hydroxytetrahydrofuran | Pyrosulfates, phosphates, metal oxides | 130–500 °C | Selective dehydration to 2,3-dihydrofuran |

| 2. Hydrazone formation | Condensation with 4-hydroxyphenylhydrazine | 4-hydroxyphenylhydrazine, acid catalyst (optional) | Mild heating, ethanol solvent | Formation of dihydrofuran-2,3-dione hydrazone |

Research Findings and Practical Considerations

- The catalytic isomerization method offers high selectivity and can be tuned by choice of catalyst and additives, making it suitable for industrial scale synthesis of dihydrofuran intermediates.

- Dehydration methods require careful control of temperature and catalyst choice to avoid side reactions and degradation of sensitive intermediates.

- Hydrazone formation is a well-established reaction with high yields and can be performed under mild conditions, facilitating the synthesis of the target compound without harsh reagents.

- The purity and yield of the final hydrazone product depend on the quality of the dihydrofuran-2,3-dione intermediate and the reaction conditions during condensation.

Chemical Reactions Analysis

Types of Reactions

Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oxides and quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Hydrazones, including Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone), have been investigated for their anticancer properties. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane dissipation and reactive oxygen species production. For instance, certain hydrazone compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB 231 and MCF-7) and lung (A549) cancers, with IC50 values ranging from 4 to 17 μM .

1.2 Antimicrobial Activity

Hydrazones are also known for their antimicrobial properties. Research indicates that derivatives of Dihydrofuran-2,3-dione can exhibit antibacterial and antifungal activities against a range of pathogens. For example, some studies have reported that specific hydrazone derivatives show effective inhibition against Candida albicans and other bacterial strains, making them potential candidates for developing new antimicrobial agents .

1.3 Anti-inflammatory and Analgesic Properties

Certain hydrazone compounds have been characterized for their anti-inflammatory and analgesic effects. This suggests that Dihydrofuran-2,3-dione derivatives could also be explored for therapeutic applications in treating inflammatory diseases and pain management .

Analytical Applications

2.1 Spectroscopic Determination

Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) serves as an important analytical reagent in spectroscopic methods for detecting metal ions and organic compounds in various samples. Its ability to form stable complexes with metal ions makes it useful in environmental analysis, food safety testing, and pharmaceutical quality control .

| Metal Ion | Detection Method | Concentration Range (µg/mL) | Color Change |

|---|---|---|---|

| Ni(II) | Spectrophotometry | 5.5 - 7.5 | Green |

| Cu(II) | Spectrophotometry | 10 - 20 | Blue |

| Pb(II) | Spectrophotometry | 1 - 10 | Yellow |

2.2 Chromatographic Techniques

Hydrazone derivatives are employed in chromatographic techniques for the separation and identification of various organic molecules. Their unique structural features allow them to act as effective stationary phases or as derivatizing agents in chromatography .

Material Science Applications

3.1 Photoluminescence and Molecular Switching

The photophysical properties of hydrazones enable their use in molecular switching applications. Dihydrofuran-2,3-dione derivatives can undergo light-induced cis/trans isomerization, which is valuable in developing photonic devices and sensors .

3.2 Corrosion Inhibition

Hydrazones are also recognized for their effectiveness as corrosion inhibitors in metal protection. Studies have shown that these compounds can significantly reduce corrosion rates of metals like copper and nickel in acidic environments .

Case Studies

Case Study 1: Anticancer Potential

A study conducted on a series of hydrazone derivatives revealed that specific modifications to the structure of Dihydrofuran-2,3-dione enhanced its anticancer activity against A549 lung cancer cells by promoting apoptosis through increased reactive oxygen species production .

Case Study 2: Environmental Analysis

Research utilizing Dihydrofuran-2,3-dione as a chemosensor demonstrated its capability to detect trace amounts of heavy metals in contaminated water samples with high sensitivity and selectivity .

Mechanism of Action

The mechanism of action of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings and Insights

- Role of 4-Hydroxyphenyl Group: This substituent is critical in enhancing solubility and target binding across multiple compound classes, including thiazolidinones and pyrazolines .

- Hydrazone Linkage : The hydrazone group in dihydrofuran-2,3-dione derivatives may confer chelating properties or stabilize interactions with metal ions in biological systems, though direct evidence is lacking .

- Antimalarial Potency: Pyrazoline and thiazolidinone derivatives with 4-hydroxyphenyl groups show superior activity (IC50 < 3 µM) compared to non-hydroxylated analogs, suggesting the hydroxyl group’s role in target specificity .

Biological Activity

Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone), a hydrazone derivative, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive review of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is characterized by the presence of a hydrazone linkage, which is known to enhance biological activity. The molecular formula is , and its structure contributes to its interaction with various biological targets.

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

2.1 Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was assessed using the MIC method. Below is a summary table of the MIC values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Escherichia coli | 32 - 64 |

| Pseudomonas aeruginosa | 16 - 64 |

| Candida auris | 8 - 64 |

These results indicate that Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) exhibits significant antimicrobial activity, particularly against resistant strains .

3. Anticancer Activity

The anticancer properties of Dihydrofuran-2,3-dione derivatives have been widely investigated. The compound has shown promising results in vitro against various cancer cell lines.

3.1 Cytotoxicity Studies

In vitro cytotoxicity assays revealed the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 6.7 |

| MDA-MB-231 (Breast cancer) | 4 - 17 |

| HepG2 (Liver cancer) | 10 - 20 |

These findings suggest that Dihydrofuran-2,3-dione derivatives can effectively inhibit cell proliferation in various cancer types .

The biological activity of Dihydrofuran-2,3-dione hydrazones is attributed to several mechanisms:

- DNA Interaction : Compounds have been shown to intercalate with DNA, disrupting replication.

- Enzyme Inhibition : Significant inhibition of DNA gyrase and dihydrofolate reductase (DHFR) was observed, with IC50 values ranging from to µM.

- Biofilm Disruption : The compound displayed potent antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics .

5. Case Studies

A case study involving the synthesis and evaluation of Dihydrofuran-2,3-dione derivatives highlighted their broad-spectrum antimicrobial activity and low toxicity profiles. The derivatives were tested against multiple pathogens with favorable outcomes in terms of both efficacy and safety .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone)?

- Methodological Answer : Synthesis typically involves condensation reactions between dihydrofuran-2,3-dione derivatives and 4-hydroxyphenylhydrazine. Key steps include:

- Hydrazone Formation : React the carbonyl group of dihydrofuran-2,3-dione with 4-hydroxyphenylhydrazine under acidic or neutral conditions, monitored by TLC or HPLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Characterization : Validate via 1H/13C NMR (e.g., δ 10.2 ppm for hydrazone NH, δ 160–170 ppm for carbonyl carbons) and HRMS (exact mass calculated for C₁₁H₁₀N₂O₃: 218.0691) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for the dihydrofuran ring (δ 4.5–5.5 ppm for protons adjacent to carbonyl groups) and aromatic protons (δ 6.7–7.2 ppm for the 4-hydroxyphenyl group). 13C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons (δ 115–155 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]+ at m/z 219.0764) .

- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C=O stretches (~1750 cm⁻¹) .

Q. How should researchers optimize reaction yields for this hydrazone derivative?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance hydrazone formation kinetics .

- Catalysis : Add catalytic acetic acid or p-toluenesulfonic acid to accelerate imine bond formation .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified dihydrofuran rings (e.g., brominated or alkylated derivatives) or substituted phenylhydrazones (e.g., 3-hydroxy or nitro groups) to assess bioactivity trends .

- In Vitro Assays : Test analogs against target enzymes (e.g., Plasmodium falciparum for antimalarial activity) using IC₅₀ determinations. Compare potency shifts with structural changes .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, correlating with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Assay Reproducibility : Standardize protocols (e.g., parasite culture conditions, incubation times) across replicates .

- Solubility Adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid precipitation artifacts .

- Control Validation : Include reference inhibitors (e.g., chloroquine for antimalarial assays) to confirm assay sensitivity .

Q. What mechanisms explain the interaction of this compound with enzymes like CoA-dependent acetyltransferases?

- Methodological Answer :

- Competitive Inhibition Assays : Measure enzyme kinetics (Km and Vmax) with/without the compound to identify inhibition type .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target enzymes .

- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Ser→Ala substitutions) to pinpoint critical residues for interaction .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315 hazard) .

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates .

- Waste Disposal : Segregate chemical waste in labeled containers for incineration by certified facilities .

Methodological Notes

- Data Interpretation : Cross-reference spectral data with literature analogs (e.g., 3-((aryl)thio)dihydrofuran-2(3H)-ones ) to resolve ambiguous peaks.

- Advanced Characterization : For crystallography, grow single crystals via slow evaporation (acetonitrile/water) and compare with CCDC references (e.g., 1828960 ).

- Biological Testing : Prioritize compounds with logP <3 to enhance bioavailability in in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.